Product packaging for Lipofundin(Cat. No.:CAS No. 11096-66-5)

Lipofundin

Cat. No.: B1172452
CAS No.: 11096-66-5
Attention: For research use only. Not for human or veterinary use.
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Description

Lipofundin is a sterile, phospholipid-stabilized fat emulsion specifically designed for research applications in parenteral nutrition. Its core formulation includes a blend of Medium-Chain Triglycerides (MCT) and Long-Chain Triglycerides (LCT), typically from soybean oil, stabilized by egg lecithin and supplemented with glycerol and alpha-tocopherol . In experimental settings, this compound serves as a vital tool for studying intravenous nutrition. Research indicates it can effectively inhibit the opening of mitochondrial permeability transition pores (mPTP), a mechanism that demonstrates cardioprotective effects against ischemia-reperfusion injury in model systems . Furthermore, studies highlight its role in immunology research, where it has been shown to stimulate macrophages towards a pro-inflammatory M1-like phenotype and shield immune cells from the effects of cytotoxic agents like paclitaxel . Its primary research value lies in modeling lipid metabolism, studying hepatoprotective effects, and investigating the interface of lipid emulsions with immune cell function and inflammatory responses. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

11096-66-5

Molecular Formula

C15H13NO

Synonyms

Lipofundin

Origin of Product

United States

Advanced Physicochemical Characterization of Lipid Emulsions

Droplet Size Distribution Analysis Methodologies

The size of the lipid droplets in an emulsion is a critical quality attribute, influencing its stability, bioavailability, and safety. Various analytical methods are employed to determine the droplet size distribution, each offering unique advantages for characterizing different aspects of the emulsion.

Photon Correlation Spectroscopy (PCS) for Nanoscale Particle Sizing

Photon Correlation Spectroscopy (PCS), also known as quasi-elastic light scattering (QELS), is a non-invasive technique ideal for determining the size of particles in the sub-micron range. uni-freiburg.desolids-solutions.comweebly.comresearchgate.net This method measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. solids-solutions.comepfl.ch Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light. solids-solutions.com By analyzing the time-dependent fluctuations, the diffusion coefficient can be calculated and, subsequently, the hydrodynamic diameter of the particles can be determined. solids-solutions.com

PCS is routinely used to assess the mean droplet size and homogeneity of nanoemulsions like Lipofundin. uni-freiburg.descialert.net Studies have utilized PCS to characterize this compound MCT/LCT, confirming its utility in monitoring the bulk population of droplets and detecting negligible coalescence over time. nih.gov The technique is particularly sensitive for analyzing particles within the 5 to 400 nm range. uni-freiburg.de

Laser Diffractometry (LD) for Broad Particle Size Ranges

Laser Diffractometry (LD) is a versatile particle sizing technique that can measure a broad range of particle sizes, from the sub-micron to the millimeter scale. anton-paar.commicrotrac.commeasurlabs.com The principle of LD is based on the angle-dependent scattering of laser light by particles. microtrac.com Larger particles scatter light at smaller angles, while smaller particles scatter light at wider angles. anton-paar.commicrotrac.com By measuring the intensity of scattered light at various angles, a particle size distribution can be calculated. anton-paar.com

In the context of this compound, LD has been employed alongside other techniques to provide a comprehensive analysis of its particle size. nih.gov It is particularly useful for detecting the presence of larger droplets that may not be accurately quantified by methods designed for nanoscale particles. nih.govresearchgate.net Studies on this compound MCT/LCT have shown no formation of larger droplets when analyzed by LD, indicating good physical stability. nih.gov

Dynamic Light Scattering (DLS) for Mean Droplet Size and Polydispersity

Dynamic Light Scattering (DLS) is a widely used technique for determining the mean droplet size and the polydispersity index (PDI) of lipid emulsions. mdpi.comnews-medical.netmalvernpanalytical.com Similar to PCS, DLS measures the fluctuations in scattered light intensity resulting from the Brownian motion of particles. epfl.chugr.es The Z-Average mean, a key parameter derived from DLS, represents the harmonic intensity-averaged particle diameter. malvernpanalytical.com

The Polydispersity Index (PDI) is a dimensionless measure of the broadness of the size distribution. malvernpanalytical.commalvernpanalytical.com A PDI value below 0.7 is generally considered acceptable for lipid emulsions, with values below 0.3 indicating a narrow and homogenous distribution. malvernpanalytical.comspringermedizin.de Studies on this compound® MCT/LCT have reported mean droplet diameters (MDD) well below the 500 nm limit, with PDI values indicating a homogenous system. mdpi.comresearchgate.net For instance, in one study, the MDD of this compound® MCT/LCT-containing TPN admixtures ranged from 220.2 ± 5.4 nm to 228.2 ± 0.9 nm. mdpi.com The PDI for these admixtures was found to be in the range of 0.05 to 0.13. mdpi.com

DLS Analysis of this compound® MCT/LCT-Containing TPN Admixtures
ParameterReported Value RangeReference
Mean Droplet Diameter (MDD)220.2 ± 5.4 nm to 228.2 ± 0.9 nm mdpi.com
Polydispersity Index (PDI)0.05 to 0.13 mdpi.com

Single Particle Optical Sizing (SPOS) for Large Globule Quantification

While techniques like DLS are excellent for characterizing the main population of nanoparticles, they are not sensitive to the presence of a small number of large globules. The quantification of these larger droplets is crucial as they can indicate emulsion instability and pose a safety risk. entegris.comresearchgate.net Single Particle Optical Sizing (SPOS), a light obscuration or extinction method, is the preferred technique for this purpose. researchgate.netnih.govmedscape.com

SPOS works by detecting the change in light intensity as individual particles pass through a laser beam. nih.gov This allows for the accurate counting and sizing of particles, particularly those in the larger size range (>5 μm). news-medical.netnih.gov The United States Pharmacopeia (USP) chapter <729> recommends a two-tiered approach for the analysis of injectable lipid emulsions, utilizing DLS or laser diffraction for the mean droplet size and SPOS to quantify the large-diameter tail of the distribution. news-medical.netentegris.com This combined approach ensures a comprehensive assessment of the emulsion's particle size characteristics.

Cryo-Electron Microscopy and Other High-Resolution Imaging Techniques for Microstructure Elucidation

Cryo-electron microscopy (cryo-EM) is a powerful imaging technique that allows for the visualization of biological samples, including lipid emulsions, in their near-native state. nanoimagingservices.comnih.govnih.gov By rapidly freezing the sample in a thin layer of vitrified ice, the ultrastructure is preserved without the need for chemical fixation or staining, which can introduce artifacts. nih.govresearchgate.net

Electrokinetic Potential (Zeta Potential) Characterization for Colloidal Stability Assessment

The stability of a colloidal dispersion like a lipid emulsion is significantly influenced by the electrostatic repulsive forces between the droplets. wikipedia.orgwyatt.commalvernpanalytical.comcolostate.edu The zeta potential (ζ-potential) is a measure of the magnitude of this electrostatic repulsion and is a key indicator of colloidal stability. wikipedia.orgmalvernpanalytical.comcolostate.eduanton-paar.com It represents the electrical potential at the slipping plane, which is the boundary between the fluid that moves with the particle and the bulk fluid. wikipedia.orgwyatt.com

A high absolute zeta potential value, typically greater than ±30 mV, indicates strong electrostatic repulsion between particles, leading to a stable dispersion that resists aggregation. colostate.eduanton-paar.com Conversely, a low zeta potential suggests that attractive forces may dominate, increasing the likelihood of flocculation and coalescence. wikipedia.orgwyatt.comcolostate.edu

This compound emulsions consistently exhibit a negative zeta potential. plos.org In one study, the zeta potential of this compound LCT/MCT in its original container was measured to be between -39 mV and -45 mV. plos.org Another investigation reported that the zeta potential of this compound MCT/LCT remained above -45 mV during a two-year storage period, indicating sufficient electrostatic stabilization. nih.gov The pH of the medium can significantly influence the zeta potential; for this compound®, the zeta potential becomes more negative as the pH increases. researchgate.netresearchgate.net

Zeta Potential of this compound Formulations
This compound FormulationZeta Potential Range (mV)Reference
This compound LCT/MCT (in original container)-39 to -45 plos.org
This compound MCT/LCT (over 2 years)> -45 nih.gov
This compound® MCT/LCT-containing TPN admixture-10.55 ± 0.76 semanticscholar.org

Interfacial Tension and Rheological Properties of Emulsified Systems

The stability and behavior of emulsified systems like this compound are fundamentally governed by the properties of the interface between the oil and water phases, as well as the bulk rheological characteristics of the emulsion. Emulsifiers, such as the egg lecithin (B1663433) used in this compound, play a critical role by reducing the interfacial tension between the oil and water. nih.govaocs.org This reduction in tension facilitates the formation of small droplets during homogenization and provides thermodynamic stabilization, making the creation of the emulsion energetically less demanding. gputtawar.edu.in The emulsifier molecules arrange themselves at the oil-water interface, creating a protective film around the lipid droplets. aocs.org

The rheological properties, particularly viscosity, are crucial indicators of an emulsion's quality and long-term stability. mdpi.com The viscosity of an emulsion influences the kinetics of destabilization processes like creaming, flocculation, and coalescence. researchgate.net A higher viscosity in the continuous phase slows down the movement of oil droplets, thereby limiting collisions and reducing the rate of gravitational separation (creaming). researchgate.netnih.govrsc.org Flocculation, or the aggregation of droplets, generally leads to an increase in the emulsion's viscosity over time, which can be monitored to assess stability. nih.govresearchgate.net The rheological behavior of a lipid emulsion is complex and depends on multiple factors, including the types of oils and surfactants used, the ratio of the dispersed to the continuous phase, and the droplet size distribution. nih.govmdpi.comresearchgate.net

Table 1: Factors Influencing Rheological Properties of Oil-in-Water Emulsions

FactorEffect on ViscosityRelevance to Stability
Droplet Concentration (Volume Fraction)Increases with higher concentrationHigher viscosity reduces droplet movement, hindering creaming and coalescence. researchgate.netmdpi.com
Droplet SizeDecreases with larger droplet size (at constant volume fraction)Smaller droplets can lead to higher viscosity and better stability. mdpi.comresearchgate.net
FlocculationIncreases viscosityAn increase in viscosity due to flocculation can be an early indicator of instability. nih.govresearchgate.net
Continuous Phase ViscosityDirectly increases overall emulsion viscosityAdding thickening agents to the aqueous phase is a common strategy to enhance stability. gputtawar.edu.in

Theoretical Frameworks for Predicting Emulsion Stability

Emulsions are thermodynamically unstable systems that inherently tend to break down over time to minimize their interfacial area. rsc.org Their stability is therefore kinetic, referring to the ability to resist changes in physicochemical properties over a certain period. nih.govmdpi.com The prediction of this kinetic stability relies on understanding the forces between droplets and the primary mechanisms of breakdown: gravitational separation (creaming/sedimentation), flocculation, coalescence, and Ostwald ripening. nih.govwiley-vch.de

Mechanisms of Coalescence and Flocculation in Oil-in-Water Systems

Flocculation and coalescence are two distinct and critical mechanisms leading to emulsion destabilization.

Flocculation is the process where individual lipid droplets aggregate to form larger clusters, or flocs, without merging. gputtawar.edu.inbiolinscientific.com This is often a reversible process and occurs when the repulsive forces between droplets are insufficient to overcome the universal van der Waals attractive forces. wiley-vch.defiveable.me Flocculation can accelerate creaming, as larger clusters move more rapidly under gravity than individual droplets. gputtawar.edu.in

Coalescence is an irreversible process where droplets within a floc merge to form a single, larger droplet. wiley-vch.debiolinscientific.com This occurs when the thin liquid film of the continuous phase separating the droplets ruptures. fiveable.me Coalescence leads to a decrease in the total number of droplets and an increase in the mean droplet size, ultimately resulting in the complete separation of the oil and water phases, a phenomenon known as "cracking." fiveable.mepsu.edu The strength and integrity of the interfacial film formed by the emulsifier are paramount in preventing coalescence. gputtawar.edu.in

The stability of colloidal dispersions like this compound against aggregation can be quantitatively described by the DLVO theory , named after Derjaguin, Landau, Verwey, and Overbeek. researchgate.nettandfonline.com This theory models the total interaction energy between two approaching droplets as the sum of van der Waals attractive forces and electrostatic repulsive forces. tandfonline.commdpi.com A significant energy barrier resulting from electrostatic repulsion can prevent droplets from getting close enough for attractive forces to cause irreversible aggregation. psu.edutandfonline.com

Influence of Emulsifier-to-Oil Ratios on Colloidal Architecture

The ratio of the emulsifier to the oil phase is a critical formulation parameter that dictates the stability and architecture of the emulsion. The emulsifier must be present in a sufficient quantity to adequately cover the surface of all oil droplets created during homogenization, thereby forming a protective barrier against coalescence. nih.govcsic.es

An insufficient amount of emulsifier results in partial or minimal interfacial coverage. nih.gov This leads to a higher interfacial tension and the formation of larger droplets, which are less stable. nih.gov Conversely, an excessive concentration of emulsifier is also undesirable.

Interestingly, in lipid emulsions like this compound MCT/LCT, formulations with a higher lipid concentration (e.g., 20%) have a lower emulsifier-to-oil ratio compared to less concentrated emulsions (e.g., 10%). medicines.org.ukbbraun.ie This lower ratio in the 20% emulsion is considered favorable. medicines.org.ukbbraun.ie This is because it ensures a lower plasma concentration of phospholipids (B1166683) when administered. medicines.org.ukbbraun.ie

Table 2: Relationship Between Emulsion Concentration and Component Ratios in this compound MCT/LCT

This compound FormulationTotal Lipid ContentEmulsifier (Lecithin) to Oil RatioGeneral Stability Implication
This compound MCT/LCT 10%100 g/LHigherStable formulation.
This compound MCT/LCT 20%200 g/LLowerConsidered preferential, ensuring lower phospholipid load. medicines.org.ukbbraun.ie

Impact of Ionic Strength and pH on Emulsion Integrity

The integrity of oil-in-water emulsions stabilized by ionic emulsifiers like lecithin is highly sensitive to the pH and ionic strength of the aqueous phase. These factors directly influence the electrostatic repulsion between droplets, a key stabilizing force. nih.gov

The surface charge of the lipid droplets is quantified by the zeta potential , which is the electrical potential at the droplet's shear plane. nih.govresearchgate.net For a stable emulsion, a sufficiently high absolute zeta potential is required to ensure strong electrostatic repulsion; a value of at least ±25 mV is generally suggested to be necessary for stability. nih.govresearchgate.net this compound MCT/LCT has been shown to have a zeta potential greater than -45 mV, indicating sufficient electrostatic stabilization for a two-year storage period. nih.gov

Impact of pH : The pH of the continuous phase affects the ionization of the phosphate (B84403) groups in the lecithin emulsifier. scialert.net Low pH values (e.g., below 5) can decrease the ionization, leading to a reduction in the negative surface charge and a lower absolute zeta potential. researchgate.netscialert.net This weakens the repulsive forces and can lead to aggregation. researchgate.net The addition of other components, such as amino acids, can also alter the pH and consequently the zeta potential. researchgate.net

Impact of Ionic Strength : The addition of electrolytes, particularly cations (like Ca²⁺), can destabilize the emulsion. psu.edu These ions can screen the negative surface charge on the droplets, compressing the electrical double layer. fiveable.me This reduces the range and magnitude of the electrostatic repulsion, lowering the energy barrier to aggregation as described by the DLVO theory. psu.eduresearchgate.net This can lead to flocculation and coalescence. psu.edu

Table 3: Effect of pH and Additives on Zeta Potential and Mean Droplet Diameter (MDD) of this compound-based Admixtures

Formulation/ConditionpHZeta Potential (mV)MDD (nm)Source
This compound® MCT/LCT TPN Admixture (Reference)~6.33-28.9~220-228 semanticscholar.org
This compound® MCT/LCT TPN Admixture + Ampicillin (B1664943)~6.93-31.5~220-228 semanticscholar.org
Unloaded this compound®~7.0~-40- researchgate.net
This compound® stored at 4°C-Remained stableRemained below 500 nm researchgate.netnih.gov
This compound® stored at 25°C-Remained stableRemained below 500 nm researchgate.netnih.gov

Data are illustrative based on values reported in the cited literature for this compound or TPN admixtures containing it.

Effects of Environmental Factors (Temperature, Light Exposure) on Physical Stability

The physical stability of this compound is significantly influenced by environmental storage conditions, primarily temperature and light exposure.

Temperature : Elevated temperatures can compromise emulsion stability through several mechanisms. Increased thermal energy leads to greater kinetic energy of the droplets (Brownian motion), resulting in more frequent and forceful collisions, which can overcome repulsive energy barriers and lead to aggregation and coalescence. researchgate.net Storage at higher temperatures (e.g., 40°C) can cause changes in physical parameters over time, although studies have shown that this compound can remain within pharmacopeial limits for droplet size for up to 30 days under such conditions. nih.gov Conversely, storage at refrigerated temperatures (e.g., 4-8°C) is generally recommended as it slows down both physical destabilization processes and potential chemical degradation of the components. researchgate.netresearchgate.netmdpi.com

Light Exposure : Exposure to light, especially short-wavelength UV light, can be detrimental to the stability of lipid emulsions. researchgate.netsps.nhs.uk Light can induce and accelerate lipid peroxidation, a chemical degradation process that can alter the properties of the interfacial film. sps.nhs.uk This can lead to changes in the emulsion, including a decrease in the zeta potential, which in turn reduces physical stability. researchgate.net Therefore, protecting lipid emulsions like this compound from light during storage and administration is a standard precaution. mdpi.comsps.nhs.uk Studies on parenteral nutrition admixtures have shown that storage with light protection helps maintain stability. researchgate.netsemanticscholar.org

Table 4: Summary of Environmental Effects on Lipid Emulsion Stability

Environmental FactorMechanism of DestabilizationObserved Effect on this compound/Similar Emulsions
High Temperature (e.g., 40°C)Increases droplet kinetic energy, leading to more frequent collisions and potential coalescence. researchgate.net Accelerates chemical degradation (hydrolysis). nih.govTime-dependent changes in physical parameters observed, but droplet size may remain within acceptable limits for a period (e.g., 30 days). nih.gov
Low Temperature (e.g., 4-8°C)Reduces droplet kinetic energy, slowing down aggregation. researchgate.net Slows chemical degradation. researchgate.netEnhances long-term stability. Recommended storage condition. researchgate.netmdpi.com
Light ExposureInduces lipid peroxidation. sps.nhs.uk Can cause a decrease in zeta potential. researchgate.netConsidered a major destabilizing factor. Protection from light is crucial to maintain stability. researchgate.netsps.nhs.uk

Chemical Stability and Oxidative Degradation Mechanisms in Lipid Emulsions

Lipid Peroxidation Pathways in Emulsified Systems

Lipid peroxidation is a primary cause of lipid degradation, impacting the quality and stability of lipid emulsions. researchgate.net This process involves a chain reaction of free radicals attacking lipids, especially those with carbon-carbon double bonds like PUFAs. nih.gov Studies have demonstrated that Lipofundin can induce oxidative stress, characterized by an increase in lipid peroxidation. benthamopen.com This is evidenced by research showing that this compound administration in animal models leads to systemic lipid peroxidation and the formation of atherosclerotic lesions. scielo.org.coresearchgate.net

The process of lipid peroxidation occurs in three main phases: initiation, propagation, and termination. btsa.com

Initiation: This phase begins with the formation of free radicals from unsaturated fatty acids. btsa.com In the context of lipid emulsions, this can be triggered by factors such as exposure to light, heat, or the presence of transition metals. These initiators can cause a hydrogen atom to be abstracted from a methylene (B1212753) group of a PUFA, forming a lipid radical (L•).

Propagation: The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent fatty acid, creating a lipid hydroperoxide (LOOH) and a new lipid radical. nih.gov This sets off a chain reaction that continues to propagate, leading to the accumulation of lipid hydroperoxides within the lipid droplets of the emulsion. btsa.com The presence of nitric oxide (*NO) can act as a potent inhibitor of this process within the hydrophobic core of lipoproteins. researchgate.net

The chain reactions of lipid peroxidation result in the formation of various oxidation products.

Primary Oxidation Products: The main primary products are lipid hydroperoxides (LOOH). nih.gov These molecules are relatively stable under certain conditions but can decompose, especially in the presence of transition metals like iron or copper, to form highly reactive hydroxyl radicals. scielo.org.co Studies on this compound have shown that its administration significantly increases the levels of total hydroperoxides. benthamopen.comscielo.org.coresearchgate.net

Secondary Oxidation Products: The decomposition of unstable hydroperoxides leads to the formation of a complex mixture of secondary products, including aldehydes, ketones, and other low-molecular-mass compounds responsible for rancidity. btsa.com Among the most studied of these is malondialdehyde (MDA). nih.govnih.gov MDA is a highly mutagenic and cytotoxic byproduct of lipid peroxidation. nih.gov Numerous studies have confirmed that administering this compound leads to a significant increase in MDA levels in both serum and liver tissue, indicating substantial oxidative damage. benthamopen.comscielo.org.coresearchgate.netveterinaryworld.orgresearchgate.net

The following table summarizes findings from a study investigating the effects of this compound 20% on hepatic lipid peroxidation markers in rabbits.

Table 1: Effects of this compound 20% on Hepatic Lipid Peroxidation Markers in Rabbits

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)
Malondialdehyde (MDA) (nmol/mg of protein)0.21 ± 0.020.53 ± 0.04
Total Hydroperoxides (ROOH) (µmol/mg of protein)1.34 ± 0.123.21 ± 0.21
Peroxidation Potential (PP) (nmol/mg of protein)0.34 ± 0.030.87 ± 0.06*
Data adapted from a study on New Zealand white rabbits treated for 8 days. scielo.org.co *p<0.05 compared to the control group.

Antioxidant Mechanisms within Emulsion Systems

To counteract oxidative degradation, antioxidants are crucial components of lipid emulsions. Vitamin E (tocopherol) is a lipid-soluble antioxidant that is vital for protecting the integrity of biological membranes by inhibiting lipid peroxidation. nih.gov It exists in several isoforms (α, β, γ, δ), with α-tocopherol having the highest biological activity. nih.gov

In many commercial lipid emulsions, particularly newer-generation ones, α-tocopherol is added to prevent lipid peroxidation, which is a risk due to the high content of PUFAs. nih.gov For instance, this compound® MCT/LCT is supplemented with Vitamin E to provide antioxidative protection and prevent peroxidative damage. bbraun.ie In contrast, traditional soybean oil-based emulsions often contain predominantly the less biologically active γ-tocopherol isoform. nih.gov The enhanced concentration and superior bioactivity of α-tocopherol in formulations like this compound may have significant biological effects on reducing hepatic lipid peroxidation and oxidative stress. nih.gov

Analytical Methodologies for Assessing Oxidative Stability

Assessing the oxidative stability of lipid emulsions like this compound is essential to ensure their quality and safety. This involves measuring the various products of lipid peroxidation.

Spectrophotometric methods are widely used to quantify biomarkers of oxidative stress due to their accessibility and reliability. scielo.org.coveterinaryworld.org

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is one of the most common methods for determining secondary oxidation products. It measures malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a pink-colored complex that can be measured spectrophotometrically, typically around 532 nm. btsa.com Studies on this compound have frequently used this method, or variations like the LPO-586 kit, to quantify MDA levels. scielo.org.coresearchgate.net

Hydroperoxide Measurement: Primary oxidation products can be quantified by assays that involve the oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides. The resulting ferric ions then form a stable colored complex with an indicator dye like xylenol orange, which can be measured at a specific wavelength (e.g., 560 nm). scielo.org.co

The table below shows the impact of this compound on various redox biomarkers in rats.

Table 2: Effects of this compound on Redox Biomarkers in Rats

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)
Malondialdehyde (MDA) (nmol/mL)1.21 ± 0.113.11 ± 0.19
Total Hydroperoxides (ROOH) (µmol/L)13.11 ± 1.0131.08 ± 2.11
Total Antioxidant Status (TAS) (mmol/L)0.89 ± 0.070.41 ± 0.04
Reduced Glutathione (GSH) (µmol/L)21.14 ± 1.8711.45 ± 1.03
Data from a study on Sprague Dawley rats treated for 8 days. veterinaryworld.org *p<0.05 compared to the control group.

While traditional methods focus on a few specific biomarkers, "oxidative lipidomics" offers a more comprehensive approach to analyzing the full spectrum of oxidatively modified lipids. nih.gov This emerging field uses powerful analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the structural, functional, and quantitative analysis of these molecules. nih.gov

The application of oxidative lipidomics to emulsions like this compound would allow for:

Identification of a wide range of oxidized lipid species , moving beyond just MDA and hydroperoxides.

Understanding the specific pathways of lipid oxidation that are most active in the emulsion.

Discovering novel biomarkers of oxidative stress related to lipid emulsion administration.

Although still a developing field, oxidative lipidomics has the potential to provide a much deeper understanding of the chemical stability of this compound and the precise mechanisms by which it may contribute to oxidative stress in a clinical setting. nih.gov

Factors Influencing Oxidative Stability: Component Purity, Processing, and Storage Conditions

The chemical stability of lipid emulsions like this compound is a critical attribute, ensuring their quality and efficacy. The susceptibility of these emulsions to oxidative degradation is influenced by a triad (B1167595) of interconnected factors: the purity of the components, the conditions during processing, and the environment during storage.

Component Purity

The intrinsic stability of a lipid emulsion is fundamentally dependent on the quality and nature of its raw materials. The oil phase must be of high purity and free from pro-oxidant contaminants such as peroxides, pigments, and decomposition products. nih.gov Lipid peroxides, whether already present in the raw materials or formed during storage, can act as initiators for further oxidative chain reactions, destabilizing the emulsion. nih.gov

The type of triglycerides used is a major determinant of oxidative stability. Medium-chain triglycerides (MCTs) exhibit greater oxidative stability compared to long-chain triglycerides (LCTs). nih.gov This is because LCTs, particularly those rich in polyunsaturated fatty acids (PUFAs) like linoleic acid and α-linolenic acid found in soybean oil, contain a higher number of double bonds, which are primary sites for oxidation. nih.govbbraun.ie this compound formulations often utilize a mixture of MCT and LCT to balance metabolic benefits with stability; for instance, a 1:1 mixture of MCT and soybean oil contains 50% less ω-6 PUFA than a purely soybean oil-based emulsion. nih.gov

The concentration of components within the parenteral nutrition (PN) admixture also affects stability. Research on PN solutions containing this compound MCT/LCT® showed that samples with the lowest concentrations of lipids and proteins exhibited a greater tendency towards emulsion instability, as evidenced by an increase in lipid globule diameter. researchgate.net

The addition of antioxidants is a key strategy to enhance oxidative stability. α-tocopherol (Vitamin E) is a common antioxidant incorporated into lipid emulsions, including some this compound formulations, to prevent the oxidation of the oil. nih.govresearchgate.net Its successful use in commercial emulsions has made it a popular choice. researchgate.net

Processing

Manufacturing processes play a pivotal role in preserving the stability of the final product. To minimize oxidation from the outset, processing steps are often conducted under a nitrogen atmosphere. nih.gov

The pH of the emulsion is another critical parameter. The pH can decrease during sterilization and storage due to the hydrolysis of triglycerides and the formation of free fatty acids (FFAs). nih.gov Therefore, the pH is typically adjusted to be slightly alkaline (around 8.0) before the sterilization process. nih.gov However, the physical and chemical stability of emulsions is pH-dependent, and buffering agents are not usually added due to the potential for buffer catalysis of lipid hydrolysis. scialert.net

Heat applied during sterilization (e.g., autoclaving) can also impact stability, potentially causing changes in particle size. scialert.net

Storage Conditions

The conditions under which lipid emulsions are stored are crucial for maintaining their stability throughout their shelf life. Key environmental factors include temperature and exposure to light and oxygen. nih.gov

Temperature: Stability studies for Lipoplus®, a related lipid emulsion, support storage at temperatures below 25°C. mpa.se Freezing is to be avoided. mpa.se Higher temperatures can accelerate the degradation of various components, including amino acids, and increase the likelihood of calcium-phosphate precipitation in total parenteral nutrition (TPN) admixtures. nih.gov

Light and Oxygen: Exposure to light and oxygen is known to promote the degradation of vitamins and lipids through photo-oxidation. nih.gov Therefore, protecting the emulsion from light is a standard recommendation. nih.govmpa.se Studies on TPN admixtures containing this compound® MCT/LCT demonstrated the significant impact of light on the degradation of ampicillin (B1664943), with samples stored without light protection showing instability within 24 hours at room temperature. mdpi.com The use of multilayered bags for packaging is also recommended to prevent oxidation by providing a barrier against oxygen. nih.gov

Over time, even under proper storage conditions, hydrolytic processes can occur, leading to a gradual increase in the concentration of degradation products like lysophosphatidylcholine. mpa.se However, long-term stability studies on this compound MCT LCT over a two-year period showed good physical stability, with no significant increase in the mean diameter of the bulk droplet population and a zeta potential that remained sufficient for electrostatic stabilization. nih.gov

Data Tables

The following tables present research findings on the stability of this compound-containing admixtures under various conditions.

Table 1: Influence of Storage Conditions on Ampicillin Stability in this compound® MCT/LCT-Containing TPN Admixtures

This table summarizes the chemical stability of ampicillin in TPN admixtures containing this compound® MCT/LCT, highlighting the effects of temperature and light exposure over 48 hours. Data is presented as the percentage of the initial ampicillin concentration remaining.

Storage ConditionAmpicillin Concentration at 24h (% of initial)Ampicillin Concentration at 48h (% of initial)
4 ± 1 °C (with light protection)92.81 ± 0.56%85.49 ± 0.81%
25 ± 1 °C (with light protection)90.77 ± 1.28%81.42 ± 1.34%
25 ± 1 °C (without light protection)89.01 ± 0.85%78.35 ± 1.11%

Data sourced from a study on the stability of Ampicillin in TPN admixtures. mdpi.com The results show that storage at lower temperatures and with light protection improves the chemical stability of the admixture.

Table 2: Long-Term Physical Stability of this compound® MCT/LCT (2-Year Period)

This table shows key physical stability parameters of this compound® MCT/LCT emulsions monitored over two years, demonstrating the product's long-term physical robustness.

Stability ParameterMeasurement TechniqueFinding over 2 Years
Mean Droplet Diameter (Bulk Population)Photon Correlation Spectroscopy (PCS)Did not increase
Presence of Large Droplets (>1 µm)Microscopy & Laser Diffractometry (LD)No formation of larger droplets detected
Droplet CoalescencePCS (two-time window analysis)Negligible coalescence detected
Droplet Charge (Electrostatic Stabilization)Laser Doppler Anemometry (LDA)Zeta potential remained above -45 mV

Data sourced from a study on the characterization and physical long-term stability of this compound MCT LCT. nih.gov

Cellular and Molecular Interactions of Lipid Emulsion Components in Preclinical and in Vitro Models

Modulation of Cellular Inflammatory Responses

Lipofundin has demonstrated significant effects on the inflammatory responses of various immune cells, including macrophages, microglial cells, and neutrophils. These interactions are crucial in the context of neuroinflammation and systemic inflammatory conditions.

Impact on Reactive Oxygen Species (ROS) Production in Macrophages and Microglial Cells

Reactive oxygen species (ROS) are key signaling molecules and mediators of inflammation. frontiersin.orgmdpi.com this compound has been shown to influence ROS production in immune cells. In a study involving Staphylococcus aureus-infected mouse RAW264.7 macrophages, this compound was found to reduce the production of ROS. nih.gov This effect was also observed in another study with the same cell line, where three different lipid emulsions, including this compound, inhibited ROS production. semanticscholar.org The primary ROS-generating enzyme in microglia is NOX2, which produces superoxide (B77818). frontiersin.org This enzyme is a key player in the inflammatory response following events like spinal cord injury. nih.gov

In human microglial HMC3 cells activated by lipopolysaccharide (LPS), this compound has been shown to have both preventive and therapeutic properties by mitigating the inflammatory response. nih.gov Specifically, it significantly prevented and treated LPS-induced nitric oxide (NO) production in BV2 mouse microglial cells. researchgate.net While microglia and macrophages are the primary sources of ROS after spinal cord injury, the precise mechanisms of this compound's influence on these pathways are still under investigation. nih.gov

Regulation of Cytokine Secretion Profiles (e.g., Interleukin-1 beta)

This compound has been found to modulate the secretion of various cytokines, which are central to the inflammatory cascade. A key finding is its inhibitory effect on Interleukin-1 beta (IL-1β), a potent pro-inflammatory cytokine. abcam.com In LPS-activated human microglial HMC3 cells, this compound significantly downregulated the mRNA expression and secretion of IL-1β in both preventive and therapeutic models. nih.gov This was confirmed by ELISA, which showed a significant reduction in IL-1β secretion. nih.gov

Similarly, in peripheral blood mononuclear cells (PBMCs), this compound caused a concentration-dependent inhibition of IL-1β secretion in both non-stimulated and LPS-stimulated cells. austinpublishinggroup.com At varying concentrations, it lowered IL-1β secretion by non-stimulated PBMCs by 55% to 78% and by LPS-stimulated cells by 20% to 27%. austinpublishinggroup.com However, this compound did not affect the production of other cytokines like TNF-α and IL-6 in the same study. austinpublishinggroup.com In contrast, another study reported that a this compound mixture (LCT/MCT) decreased IL-1β mRNA and protein expression. nih.gov

Effect of this compound on IL-1β Secretion

Cell TypeStimulantThis compound ConcentrationEffect on IL-1β SecretionReference
Human Microglial HMC3 CellsLPS62.5 µg/mlSignificantly reduced nih.gov
Human PBMCsNone (Spontaneous)0.08%, 0.2%, 0.5%Inhibited by 55%, 78%, 73% respectively austinpublishinggroup.com
LPS0.08%, 0.2%, 0.5%Reduced by 20%, 25%, 27% respectively
Human NeutrophilsLPSNot specifiedDecreased mRNA and protein expression nih.gov

Influence on Intracellular Signaling Pathways (e.g., JNK activation)

This compound's modulatory effects on inflammation extend to intracellular signaling pathways. A notable target is the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and inflammation. In S. aureus-infected RAW264.7 macrophages, this compound was observed to inhibit the phosphorylation and activation of JNK. nih.govsemanticscholar.org This inhibition of JNK activation was linked to reduced ROS production and phagocytosis. nih.govresearchgate.net Further investigation revealed that this compound, along with other lipid emulsions, also inhibited the phosphorylation of AKT and ERK in addition to JNK in the same cell model. semanticscholar.org The inhibition of JNK by a specific inhibitor, SP600125, led to a roughly 20% reduction in phagocytosis. semanticscholar.org These findings suggest that this compound's anti-inflammatory and immunomodulatory effects are, at least in part, mediated through the suppression of key signaling cascades like the JNK pathway.

Effects on Phagocytosis and Neutrophil Respiratory Burst

This compound has been shown to influence the phagocytic activity of immune cells and the respiratory burst of neutrophils. The respiratory burst is a rapid release of ROS used by immune cells to destroy pathogens. wikipedia.org In S. aureus-infected mouse RAW264.7 macrophages, this compound reduced phagocytosis. nih.gov This reduction in phagocytosis was associated with the inhibition of JNK activation. nih.govresearchgate.net

Regarding the neutrophil respiratory burst, studies have yielded somewhat varied results. One study found that a this compound mixture (LCT/MCT) accelerated the early respiratory burst in human neutrophils stimulated with PMA or serum-treated zymosan. capes.gov.br This was evidenced by increased oxygen uptake and superoxide and hydrogen peroxide production within the first 5 minutes of stimulation. capes.gov.br Conversely, another study reported that this compound had a reduced effect on the respiratory burst of human neutrophils compared to other lipid emulsions. researchgate.net Furthermore, whole-blood exposure to this compound did not significantly increase the percentage of neutrophils producing hydrogen peroxide. researchgate.net Another study showed that clinically relevant concentrations of this compound significantly reduced PMA-induced neutrophil extracellular traps (NETs) and total ROS. researchgate.net

Bioenergetic and Ion Channel Modulation in Excitable Cells

Beyond its immunomodulatory effects, this compound also interacts with the bioenergetic and ion channel functions of excitable cells, such as cardiomyocytes.

Alterations in Intracellular Calcium Homeostasis in Cardiomyocytes

Calcium homeostasis is critical for the proper function of cardiomyocytes, including excitation-contraction coupling. frontiersin.org Disruptions in intracellular calcium can lead to myocardial dysfunction. scielo.br Studies have indicated that this compound can influence intracellular calcium levels in these cells. In an ex vivo rat heart model, this compound® MCT/LCT 20% was found to increase left ventricular systolic pressure, an effect linked to an increase in intracellular calcium levels in H9c2 cardiomyocytes. researchgate.net This study also showed that this compound increased intracellular calcium levels more than another lipid emulsion, Intralipid®. researchgate.net

In a different context, a study investigating the cardiotoxicity of chloroquine (B1663885) in H9c2 rat cardiomyoblasts found that this compound MCT/LCT inhibited the increase in intracellular calcium levels induced by toxic levels of chloroquine. ekja.org This suggests a potential protective role for this compound in maintaining calcium homeostasis under certain pathological conditions. Another study suggested that lipid emulsions might enhance the reuptake of calcium into the endoplasmic reticulum, leading to a reduction in intracellular calcium concentration. researchgate.net

This compound's Effect on Intracellular Calcium in Cardiomyocytes

Cell/Tissue ModelConditionThis compound FormulationObserved Effect on Intracellular CalciumReference
Ex vivo rat heart / H9c2 cellsBaselineThis compound® MCT/LCT 20%Increased intracellular calcium level researchgate.net
H9c2 rat cardiomyoblastsChloroquine-induced toxicityThis compound MCT/LCTInhibited the increase in intracellular calcium ekja.org

Modulation of Endothelial Nitric Oxide (NO) Release

Research in preclinical models has demonstrated that this compound MCT/LCT can modulate the release of endothelial nitric oxide (NO). A study utilizing isolated rat aortae found that this compound MCT/LCT inhibited the vasodilation induced by levcromakalim, an ATP-sensitive potassium (KATP) channel opener. nih.govmdpi.com This inhibitory effect was attributed to a reduction in basally released endothelial NO. nih.govmdpi.com The study indicated that the medium-chain fatty acids present in this compound MCT/LCT are likely responsible for this action. nih.govmdpi.com Further evidence supporting this mechanism includes the observation that this compound MCT/LCT decreased cyclic guanosine (B1672433) monophosphate (cGMP), a downstream signaling molecule of NO. nih.govmdpi.com In contrast, a lipid emulsion composed solely of long-chain fatty acids (Intralipid) did not produce the same inhibitory effect on levcromakalim-induced vasodilation. nih.gov The effect of this compound MCT/LCT was absent in endothelium-denuded aortae, confirming the essential role of the endothelium in this process. nih.gov The addition of L-arginine, a substrate for NO synthesis, partially reversed the inhibitory effect of this compound MCT/LCT on vasodilation. nih.gov These findings suggest a direct interaction of this compound's components with the endothelial NO signaling pathway.

Endothelial dysfunction, characterized by reduced NO bioavailability, is a known factor in various cardiovascular diseases. frontiersin.orgnih.gov The vascular endothelium maintains homeostasis through a balance of vasodilators, like NO, and vasoconstrictors. frontiersin.org NO is synthesized from L-arginine by endothelial nitric oxide synthase (eNOS). frontiersin.org The inhibition of eNOS has been shown in vitro to increase the expression of amyloid precursor protein (APP) and β-site APP cleaving enzyme 1 (BACE1), proteins associated with Alzheimer's disease. nih.gov

Interactions with ATP-Sensitive Potassium Channels and Membrane Hyperpolarization

ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to membrane excitability. frontiersin.orgnih.gov These channels are composed of Kir6.x and SUR subunits and are found in various tissues, including vascular smooth muscle. frontiersin.orgfrontiersin.org The opening of KATP channels leads to potassium efflux and membrane hyperpolarization, resulting in vasodilation. frontiersin.org

In the context of this compound's interactions, a study investigating its effects on levcromakalim-induced vasodilation found that while this compound MCT/LCT inhibited vasodilation, it did not significantly alter the membrane hyperpolarization induced by levcromakalim. nih.gov Levcromakalim acts as a KATP channel opener, and its vasodilatory effect is typically mediated by membrane hyperpolarization. nih.gov The KATP channel antagonist glibenclamide was shown to inhibit this vasodilation. nih.gov The finding that this compound MCT/LCT inhibits vasodilation without affecting membrane hyperpolarization suggests that its mechanism of action is independent of a direct interaction with the KATP channels themselves, pointing instead to the previously discussed inhibition of endothelial NO release. nih.govmdpi.com

Comparative Lipid Metabolism and Lipoprotein Dynamics in Experimental Systems

Differences in Triglyceride Hydrolysis and Clearance Kinetics between Medium-Chain and Long-Chain Lipid Emulsions

Lipid emulsions containing medium-chain triglycerides (MCTs) exhibit different metabolic fates compared to those composed solely of long-chain triglycerides (LCTs). MCTs are hydrolyzed more rapidly than LCTs. nhri.org.twresearchgate.net This faster hydrolysis is attributed to the physicochemical properties of MCTs, which have a smaller molecular weight and shorter acyl chains, leading to greater mobility in phospholipid membranes. researchgate.netmdpi.com In vitro studies have shown that both lipoprotein lipase (B570770) and hepatic lipase hydrolyze MCTs at a rate at least two-fold higher than LCTs. researchgate.net

This rapid hydrolysis contributes to a faster plasma clearance of MCT-containing emulsions. nhri.org.twmdpi.com Animal studies in rats have demonstrated that emulsions combining MCT with fish oil are cleared from the blood more quickly than emulsions containing only LCT or different ratios of MCT and LCT. mdpi.comnih.gov The faster clearance and oxidation of structured triglycerides (which can contain both medium and long-chain fatty acids on the same glycerol (B35011) backbone) compared to LCTs have also been observed in rats. nhri.org.tw This efficient clearance is thought to reduce the accumulation of lipids in the reticuloendothelial system. nhri.org.tw

Impact on Serum Lipoprotein Subfraction Composition and Lipid-Apolipoprotein Exchange

The infusion of lipid emulsions influences the composition of serum lipoproteins due to the exchange of lipids and apolipoproteins between the infused particles and endogenous lipoproteins. scielo.org.comdpi.com A study in human volunteers comparing this compound MCT/LCT with LCT emulsions (Intralipid and this compound S) revealed distinct effects on lipoprotein subfractions. nih.gov

Following infusion of this compound MCT/LCT, the proportion of free medium-chain fatty acids in the serum reached 30%. nih.gov In the very-low-density lipoprotein (VLDL) fraction, the ratios of triglycerides to apolipoprotein B and triglycerides to phospholipids (B1166683) were highest after this compound MCT/LCT infusion. nih.gov For low-density lipoproteins (LDL), both this compound MCT/LCT and Intralipid led to a decrease in surface components relative to the core components. nih.gov High-density lipoprotein (HDL) subfractions were generally affected similarly by all emulsions, with the exception of a unique increase in phospholipids in HDL3 after this compound MCT infusion. nih.gov The interaction and exchange of lipids and apolipoproteins between different lipoprotein classes are crucial in determining their atherogenic potential. mdpi.com

Mechanistic Investigations of Hyperlipidemia Induction in Animal Models

Administration of this compound has been shown to induce hyperlipidemia in animal models. scielo.org.coresearchgate.netresearchgate.netveterinaryworld.org Studies in both New Zealand white rabbits and Sprague Dawley rats demonstrated that intravenous administration of this compound 20% led to significant increases in total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol. scielo.org.coveterinaryworld.org

The proposed mechanism for this hyperlipidemia is linked to the high triglyceride content of the emulsion. scielo.org.co The influx of exogenous triglycerides is thought to promote the synthesis of apolipoprotein B100 and cholesterol, leading to an increased assembly of VLDL particles. scielo.org.co This this compound-induced hyperlipidemia has been associated with the induction of oxidative stress. scielo.org.coresearchgate.netveterinaryworld.org In rabbits, this hyperlipidemic state was shown to promote the formation of atherosclerotic lesions. researchgate.net Another study used this compound to induce hyperlipidemia in rabbits to test the effects of other compounds. ju.edu.jo

Molecular Interactions with Pharmaceutical Agents in In Vitro and Ex Vivo Models

Lipid emulsions like this compound can interact with various pharmaceutical agents, a property that is utilized in drug delivery and in the management of drug toxicity. The lipophilic core of the emulsion particles can act as a carrier for fat-soluble drugs. nih.gov

In vitro studies have explored the use of this compound MCT as a component in hydrogel formulations for drug release studies. mdpi.com Specifically, it was used to create a more suitable substrate for the transfer of hydrophobic drugs from drug-eluting stents. mdpi.com The absorptive properties of lipid emulsions also form the basis of their use as an antidote for toxicity caused by lipophilic drugs. nih.gov In vitro and ex vivo studies have shown that lipid emulsions can sequester lipophilic drugs from the serum, effectively creating a "lipid sink." nih.gov For example, this compound MCT/LCT has been investigated in vitro for its ability to mitigate the cardiac toxicity of chloroquine, a lipophilic drug. ekja.org The mechanism is thought to involve both the sequestration of the drug and the inhibition of reactive oxygen species production. ekja.org Furthermore, the interaction of lipid emulsions with blood proteins upon intravenous injection is a key determinant of their in vivo fate and can be modified to alter drug targeting. nih.gov

Mechanisms of Drug Partitioning and Sequestration within Lipid Emulsions ("Lipid Sink" Analogues)

The "lipid sink" theory is a primary and extensively studied mechanism to explain the efficacy of intravenous lipid emulsions (ILE) in mitigating the toxicity of lipophilic drugs. nih.govresearchgate.net This theory posits that the administration of a lipid emulsion, such as this compound, creates an expanded lipid phase within the bloodstream. core.ac.ukhelsinki.fi This lipid-rich compartment acts as a sequestering agent, effectively drawing lipophilic drug molecules out of plasma and tissues, particularly from highly perfused organs that are susceptible to toxic effects, like the heart and brain. nih.govresearchgate.netanestesiaobstetrica.com

By partitioning into the lipid droplets of the emulsion, the concentration of the free drug in the aqueous phase of the blood is reduced. nih.govmedsci.org This process establishes a new equilibrium, which lowers the drug concentration at the target sites, thereby alleviating toxicity and allowing for the drug's eventual metabolism and elimination. nih.gov This sequestration is a dynamic process, often referred to as a "lipid shuttle" or "lipid subway," where the lipid emulsion not only traps the drug but also facilitates its transport to organs responsible for detoxification and storage, such as the liver, muscle, and adipose tissue. researchgate.netanestesiaobstetrica.comnih.govsparc360.com

In vitro studies have consistently demonstrated this partitioning effect. For instance, research has shown that lipid emulsions can effectively sequester various drugs from human serum. nih.gov The efficiency of this sequestration is significantly correlated with the drug's lipophilicity, often measured by its octanol/water partition coefficient (LogP), and its volume of distribution. nih.govsparc360.com However, it's important to note that the LogP value, which applies to the neutral form of a drug, may not fully represent the partitioning behavior of drugs that are predominantly charged at physiological pH. nih.gov These charged molecules may still interact with the surface of lipid droplets through electrostatic forces. nih.gov

The "lipid sink" mechanism is supported by observations in both animal and human studies where the administration of ILE leads to a transient increase in the total blood concentration of a lipophilic drug, followed by a decrease, as the drug is redistributed. mdpi.com This initial spike reflects the drug moving into the newly created lipid compartment within the blood. mdpi.com

Influence of Lipid Composition on Drug Extraction Efficacy

The specific lipid composition of an emulsion plays a crucial role in its effectiveness at sequestering drugs. Different commercially available lipid emulsions have varying compositions, which can influence their drug extraction capabilities. For example, this compound® MCT/LCT is composed of 50% medium-chain triglycerides (MCTs) and 50% long-chain triglycerides (LCTs), whereas Intralipid® consists of 100% LCTs. ekja.org

The chain length of the triglycerides in the emulsion is a significant factor. In vitro studies comparing this compound® MCT/LCT and Intralipid® have yielded interesting results regarding their ability to extract local anesthetics. While Intralipid®, with its pure LCT composition, was found to extract more bupivacaine (B1668057) from a simple buffer solution, this compound® MCT/LCT demonstrated superior extraction of bupivacaine from human serum. ekja.org This suggests that the presence of MCTs in this compound® may enhance its drug-scavenging properties in a more complex biological medium like serum.

Further preclinical research has shown that this compound® MCT/LCT can be more effective than Intralipid® in reversing the vasodilation induced by a toxic dose of bupivacaine. ekja.org However, for other local anesthetics like ropivacaine (B1680718) and lidocaine, both emulsions showed similar efficacy in reversing vasodilation. ekja.org The magnitude of this reversal effect appears to be correlated with the lipid solubility of the specific local anesthetic. ekja.org

The physical state of the lipid membrane also influences drug partitioning. Studies with model membranes have shown that partition coefficients for drugs are generally greater for liquid-crystalline phase membranes compared to solid-gel phase membranes. researchgate.net The composition of the lipid formulation, including the type of oil and surfactants, can impact the droplet size of the emulsion, which in turn can affect drug solubilization and precipitation during lipolysis. nih.gov For instance, the use of different surfactants can lead to varied droplet sizes when loaded with a drug, influencing the amount of drug that remains in solution. nih.gov

The table below summarizes findings from a study comparing the efficacy of this compound® MCT/LCT and Intralipid® in reversing local anesthetic-induced vasodilation.

Local AnestheticComparative Efficacy in Reversing VasodilationReference
BupivacaineThis compound® MCT/LCT > Intralipid® ekja.org
RopivacaineThis compound® MCT/LCT ≈ Intralipid® ekja.org
LidocaineThis compound® MCT/LCT ≈ Intralipid® ekja.org
MepivacaineNo effect observed from either emulsion ekja.org

The following table details the composition of this compound® MCT/LCT 20%, which influences its interaction with drugs.

ComponentAmount per 1000 mLReference
Soya Oil100 g benthamopen.com
Medium-Chain Triglycerides100 g benthamopen.com
Glycerol25 g benthamopen.com
Egg Lecithin (B1663433)12 g benthamopen.com
α-Tocopherol170 ± 40 mg benthamopen.com
Sodium Oleate/Water for Injectionq.s. to 1000 mL benthamopen.com

Advanced Research Methodologies and Future Directions in Emulsion Science

Integration of Multi-Omics Technologies (Lipidomics, Oxidomics) for Comprehensive Systemic Analysis

The systemic impact of lipid emulsions such as Lipofundin is complex, involving intricate interactions with various metabolic pathways. Multi-omics technologies, particularly lipidomics and oxidomics, offer a powerful approach to unravel these complexities.

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. arkema.com In the context of this compound administration, lipidomics can be employed to profile the vast array of lipid mediators that are crucial in processes like inflammation. medicines.org.ukresearchgate.net Technologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the identification and quantification of hundreds of unique lipid species, providing a detailed snapshot of the metabolic response to lipid infusion. medicines.org.uk This can help in understanding how the specific fatty acid composition of this compound influences the production of pro-inflammatory and pro-resolving lipid mediators, which is critical in various pathological conditions. medicines.org.uk

Oxidomics focuses on the comprehensive analysis of products of oxidative stress, which is particularly relevant for this compound. Studies have shown that the administration of this compound can induce hyperlipidemia and subsequently lead to lipid peroxidation and oxidative stress. nih.govbbraun.ieresearchgate.net Oxidomics techniques can identify and quantify biomarkers of oxidative damage, such as malondialdehyde (MDA) and total hydroperoxides, which have been observed to increase following this compound administration in animal models. nih.govbbraun.ie A deeper analysis using advanced mass spectrometry can reveal the specific lipid species that are most susceptible to oxidation and the resulting oxidized lipid products, offering insights into the mechanisms of this compound-induced oxidative stress. mdpi.com

The table below summarizes key findings from studies investigating the impact of this compound on markers of lipid peroxidation.

BiomarkerObservation after this compound AdministrationImplication
Malondialdehyde (MDA)Significant increaseIncreased lipid peroxidation nih.govbbraun.ie
Total HydroperoxidesSignificant increaseElevated levels of primary oxidation products nih.gov
Peroxidation Potential (PP)Significant increaseHigher susceptibility to lipid peroxidation bbraun.ie
Total Antioxidant StatusDecreasedReduction in the body's antioxidant capacity researchgate.net

Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Elucidation

To understand the specific mechanisms of action of this compound at the organ and cellular levels, researchers are increasingly turning to sophisticated in vitro and ex vivo models. These systems offer a controlled environment to dissect the biological effects of the emulsion, bridging the gap between basic biochemical assays and complex in vivo studies.

Ex Vivo Models: Isolated Organ Perfusion

The isolated perfused organ system allows for the study of an organ in a controlled environment outside the body. nih.gov This methodology has been employed to investigate the direct effects of this compound on cardiac function. For instance, in an ex vivo rat heart model using a Langendorff perfusion system, this compound® MCT/LCT 20% was found to increase left ventricular systolic pressure. nih.govnih.gov This positive inotropic effect was linked to an increase in intracellular calcium levels in cardiomyocytes. nih.govnih.gov Such models are invaluable for assessing the direct pharmacological or physiological effects of lipid emulsions on organ function, independent of systemic influences. nih.gov

In Vitro Models: Cell Culture Systems

Cell culture systems provide a powerful tool to investigate the cellular and molecular mechanisms underlying the effects of this compound. Various cell lines can be used to model different aspects of human physiology and disease. For example, human microglial cell lines have been used to study the anti-neuroinflammatory effects of this compound. nih.gov In these models, this compound was shown to reduce the production of inflammatory mediators like nitric oxide and interleukin-1β in response to an inflammatory stimulus. nih.gov Furthermore, studies using vascular smooth muscle cells and endothelial cells from rat aortas have helped to elucidate the effects of this compound on vascular tone, demonstrating that it can inhibit vasodilation through mechanisms involving nitric oxide release. mdpi.compreprints.org The use of 3D cell culture models, such as spheroids and organoids, is a growing area that offers a more physiologically relevant environment to study the effects of lipid emulsions. bbraun.ieulisboa.ptshinepolymer.com

The following table presents examples of in vitro and ex vivo models used in this compound research and their key findings.

Model SystemKey FindingsReference
Ex vivo isolated perfused rat heartIncreased left ventricular systolic pressure and intracellular calcium nih.govnih.gov
In vitro rat aortic ringsInhibition of levcromakalim-induced vasodilation mdpi.compreprints.org
In vitro BV2 mouse microglial cellsPrevention and treatment of LPS-induced nitric oxide production nih.gov
In vitro HMC3 human microglial cellsReduction of LPS-induced expression and secretion of interleukin-1β nih.gov

Novel Applications of Lipid Emulsion Technology in Non-Biological Systems

The unique physicochemical properties of lipid emulsions like this compound are being explored for applications beyond their traditional use in medicine, extending into material science and advanced delivery systems.

In material science, plasticizers are additives that increase the flexibility and durability of materials, particularly polymers. cpiplastic.commdpi.commdpi.com The components of lipid emulsions, such as triglycerides and phospholipids (B1166683), have properties that make them suitable for use as bio-based plasticizers. nih.gov They can be incorporated into polymer matrices to reduce the glass transition temperature and improve the processability of the polymer. nih.gov While specific studies on this compound as a polymer plasticizer are not prominent, the use of lipid excipients in polymer extrusion processes is an established concept. arkema.comnih.govmdpi.comgoogle.com These lipid-based additives can act as lubricants, reducing friction between polymer chains and processing equipment, which can lead to lower energy consumption and improved quality of the final product. google.comresearchgate.net

Lipid emulsions are fundamentally systems for the encapsulation and delivery of hydrophobic substances, namely the oils they are composed of. nih.gov This principle is widely exploited in the pharmaceutical field to formulate and deliver poorly water-soluble (hydrophobic) drugs. bbraun.ie The lipid droplets in the emulsion act as a carrier vehicle for these drugs, enhancing their solubility and bioavailability. This compound, being a clinically approved lipid emulsion, serves as a vehicle for the delivery of energy and essential fatty acids. bbraun.ienih.gov Its components and structure make it an effective system for solubilizing and delivering lipophilic compounds within a biological system. mdpi.com The technology of creating such emulsions allows for the stable incorporation of hydrophobic molecules within the lipid core of the droplets, which can then be administered intravenously. nih.gov

Computational Modeling and Simulation of Emulsion Dynamics and Interactions

Computational Fluid Dynamics (CFD) is a powerful technique used to model fluid flow and can be applied to simulate the dynamics within a lipid emulsion. nih.govresearchgate.net CFD can be used to predict the droplet size distribution during the emulsification process and to understand how different processing parameters affect the final product. nih.gov For a complex emulsion like this compound, CFD could model the behavior of the emulsion under different flow conditions, such as those encountered during administration, to predict its stability and potential for droplet aggregation.

Molecular dynamics (MD) simulations can provide insights into the interactions between the different components of the emulsion at the molecular level. These simulations can model the arrangement of triglycerides, phospholipids, and water molecules, and how these arrangements influence the stability of the emulsion droplets. google.com By simulating the interactions between droplets, researchers can better understand the factors that lead to coalescence or flocculation, which are critical for ensuring the safety and efficacy of an injectable emulsion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.